molecular formula C16H11ClN2O3 B12371092 Cbr1-IN-3

Cbr1-IN-3

Cat. No.: B12371092
M. Wt: 314.72 g/mol
InChI Key: LMSWVJGSEXBYNG-UHFFFAOYSA-N
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Description

Cbr1-IN-3 is a compound that acts as an inhibitor of carbonyl reductase 1 (CBR1). Carbonyl reductase 1 is an enzyme that plays a significant role in the reduction of carbonyl compounds, including quinones, prostaglandins, and various xenobiotics. The inhibition of carbonyl reductase 1 has been studied for its potential therapeutic applications, particularly in enhancing the efficacy of certain cancer treatments .

Preparation Methods

The synthesis of Cbr1-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Cbr1-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Cbr1-IN-3 has several scientific research applications, including:

Mechanism of Action

Cbr1-IN-3 exerts its effects by inhibiting the activity of carbonyl reductase 1. This inhibition leads to the accumulation of reactive oxygen species and the disruption of cellular processes such as DNA repair and cell cycle regulation. The molecular targets of this compound include the active site of carbonyl reductase 1, where it binds and prevents the enzyme from catalyzing the reduction of carbonyl compounds. This inhibition can enhance the sensitivity of cancer cells to treatments such as radiotherapy and chemotherapy .

Comparison with Similar Compounds

Cbr1-IN-3 is compared with other inhibitors of carbonyl reductase 1, such as carbonyl reductase 3 (CBR3) inhibitors. While both CBR1 and CBR3 inhibitors target similar enzymes, this compound has a broader substrate specificity and a more potent inhibitory effect on carbonyl reductase 1. Similar compounds include:

This compound stands out due to its unique ability to enhance the efficacy of cancer treatments by inhibiting carbonyl reductase 1 and modulating cellular responses to oxidative stress and DNA damage.

Properties

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

N-(2-chlorophenyl)-8-hydroxy-2-iminochromene-3-carboxamide

InChI

InChI=1S/C16H11ClN2O3/c17-11-5-1-2-6-12(11)19-16(21)10-8-9-4-3-7-13(20)14(9)22-15(10)18/h1-8,18,20H,(H,19,21)

InChI Key

LMSWVJGSEXBYNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl

Origin of Product

United States

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